molecular formula C14H16IN3O2 B1442393 2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester CAS No. 1037183-80-4

2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester

Cat. No.: B1442393
CAS No.: 1037183-80-4
M. Wt: 385.2 g/mol
InChI Key: LWBXUWCCEQPGCU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an amino group, an iodophenyl group, and a tert-butyl ester group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated imidazole derivative.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the iodophenyl group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenyl-imidazole-1-carboxylic acid tert-butyl ester: Lacks the iodine atom, which may affect its reactivity and binding properties.

    2-Amino-5-(2-bromophenyl)-imidazole-1-carboxylic acid tert-butyl ester: Contains a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.

    2-Amino-5-(2-chlorophenyl)-imidazole-1-carboxylic acid tert-butyl ester: Contains a chlorine atom, which may result in different reactivity and interaction with biological targets.

Uniqueness

The presence of the iodophenyl group in 2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester makes it unique compared to its analogs. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the iodine atom can be selectively substituted, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

tert-butyl 2-amino-5-(2-iodophenyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O2/c1-14(2,3)20-13(19)18-11(8-17-12(18)16)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBXUWCCEQPGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CN=C1N)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-(2-iodophenyl)ethanone (2.70 g, 8.31 mmol) in anhydrous DMF (27 mL) was added Boc-guanidine (4.00 g, 24.9 mmol) and sodium iodide (2.47 g, 16.6 mmol). The reaction was stirred at ambient temperature for 72 hours upon which the mixture was partitioned between EtOAc (150 mL) and water (75 mL). The organic layer was successively washed with water (3×50 mL) and brine (2×50 mL) before being dried (Na2SO4) and evaporated to dryness. The resulting crude oil was purified via flash column chromatography (10-30% EtOAc/CH2Cl2) to obtain the target 2-amino-5-(2-iodophenyl)imidazole-1-carboxylic acid tert-butyl ester (1.84 g, 58%) as a tan foam: mp=121° C. (dec.); 1H NMR (400 MHz, DMSO-d6) δ 7.92 (m, 1H), 7.27 (dd, 1H, J=1.6, 8.0 Hz), 7.49 (s, 1H), 7.41 (m, 1H), 7.00 (m, 1H), 6.59 (br s, 2H), 1.57 (s, 9H); 13C NMR (100 MHz, DMSO-d6) δ 149.6, 148.8, 140.3, 137.4, 130.1, 128.8, 128.1, 108.6, 95.7, 85.0, 27.5; HRMS (ESI) calcd for C14H17IN3O2 (MH+) 386.0360. found 386.0359.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
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2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
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2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
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2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
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2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
Reactant of Route 6
2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester

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